molecular formula C17H26F3N5O B6781717 N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide

Cat. No.: B6781717
M. Wt: 373.4 g/mol
InChI Key: JZSHEUMYDKXDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-9-(trifluoromethyl)-6-azaspiro[35]nonane-6-carboxamide is a complex organic compound featuring a spirocyclic structure with multiple functional groups

Properties

IUPAC Name

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26F3N5O/c1-23(2)14-21-9-12(24(14)3)10-22-15(26)25-8-5-13(17(18,19)20)16(11-25)6-4-7-16/h9,13H,4-8,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSHEUMYDKXDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N(C)C)CNC(=O)N2CCC(C3(C2)CCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the introduction of the spirocyclic nonane structure. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.

    Dimethylamino Group Introduction: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine and a suitable leaving group.

    Spirocyclic Nonane Formation: The spirocyclic structure is formed through cyclization reactions, which may involve intramolecular nucleophilic substitution or ring-closing metathesis.

    Trifluoromethyl Group Addition: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of imidazole or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or trifluoromethyl groups, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium aluminum hydride, under anhydrous conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce deaminated or dealkylated derivatives.

Scientific Research Applications

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-9-(trifluoromethyl)-6-azaspiro[3

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved depend on the specific biological context but may include inhibition of enzyme activity or interference with receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-9-(fluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide
  • N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-9-(methyl)-6-azaspiro[3.5]nonane-6-carboxamide

Uniqueness

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.